![molecular formula C11H16F3NO B2742559 N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide CAS No. 2175581-35-6](/img/structure/B2742559.png)
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide, commonly known as TCMDC-135051, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound belongs to the class of cyclohexylamines and has a molecular weight of 297.38 g/mol.
Mécanisme D'action
The exact mechanism of action of TCMDC-135051 is not yet fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and protein function. By inhibiting HDACs, TCMDC-135051 can potentially regulate gene expression and alter cellular processes.
Biochemical and Physiological Effects:
TCMDC-135051 has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can potentially reduce oxidative stress and inflammation in the body. Additionally, the compound has been found to have neuroprotective properties, which can potentially protect against neurodegenerative diseases. TCMDC-135051 has also been found to have anti-tumor activity, which can potentially inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TCMDC-135051 is its potential pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, which makes it more accessible for scientific research. However, one of the limitations of TCMDC-135051 is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, the compound has not yet been tested in clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on TCMDC-135051. One potential direction is to further study its mechanism of action and optimize its therapeutic potential. Additionally, the compound can be further tested in preclinical and clinical trials to determine its safety and efficacy in humans. Further research can also be conducted to determine the potential of TCMDC-135051 in the treatment of various diseases, including neurodegenerative diseases and cancer. Overall, TCMDC-135051 has shown promising results in various scientific research studies and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of TCMDC-135051 involves a multi-step process that starts with the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base. This reaction forms 3-(trifluoromethyl)cyclohexanone, which is then reduced to 3-(trifluoromethyl)cyclohexanol using a reducing agent. The resulting alcohol is then reacted with propargyl bromide to form N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
TCMDC-135051 has shown promising results in various scientific research studies. It has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases. Additionally, TCMDC-135051 has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-[[3-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2,8-9H,1,3-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBPJDTSHGDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

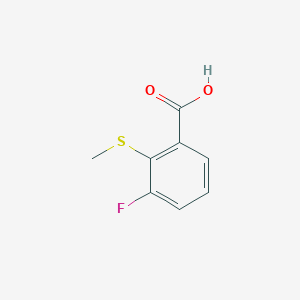
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)
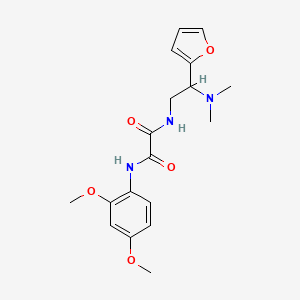
![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)
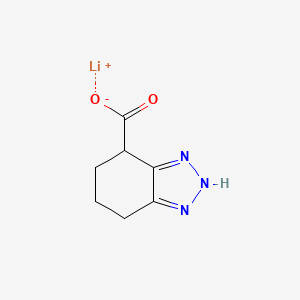
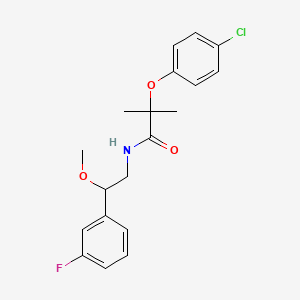
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)


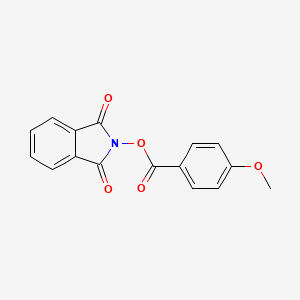
![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2742498.png)
![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)